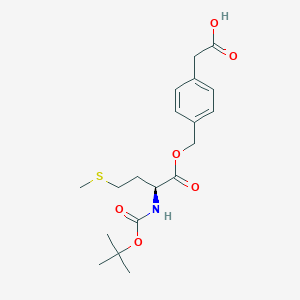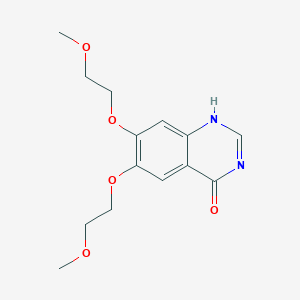
6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one is a quinazoline derivative known for its significant pharmacological properties. This compound is structurally related to several important drugs used in cancer therapy, particularly those targeting the epidermal growth factor receptor (EGFR). Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with 3,4-bis(2-methoxyethoxy)benzaldehyde.
Nitration: The benzaldehyde undergoes nitration to produce 4,5-bis(2-methoxyethoxy)-2-nitrobenzaldehyde.
Oxidation: The nitrobenzaldehyde is then oxidized to form the corresponding carboxylic acid.
Cyclization: The carboxylic acid undergoes cyclization to form the quinazolinone core structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Recrystallization: To purify the final product.
Control of Reaction Parameters: Such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced or modified biological activities .
科学研究应用
6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in cancer research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit EGFR.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one involves:
Inhibition of EGFR: The compound binds to the tyrosine kinase domain of EGFR, preventing its phosphorylation and subsequent signal transduction.
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
Molecular Targets: Primarily targets EGFR, but may also interact with other kinases involved in cell proliferation.
相似化合物的比较
Similar Compounds
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Afatinib: (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxy
属性
IUPAC Name |
6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQWTUWLIGJTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
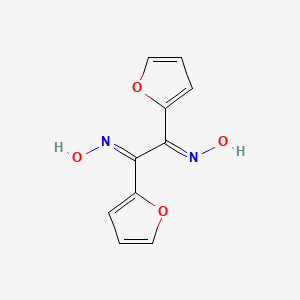
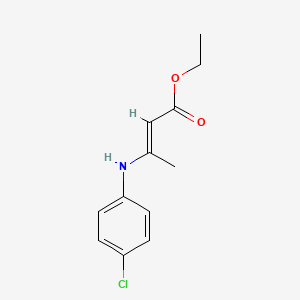
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7788869.png)
![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanyl-1,2,4-triazin-5-one](/img/structure/B7788874.png)
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B7788875.png)
![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)
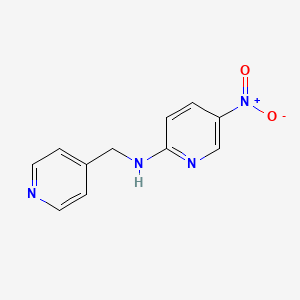
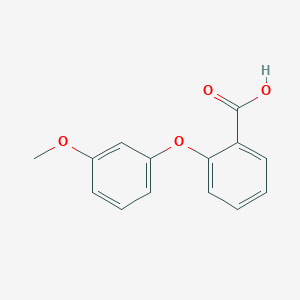
![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B7788910.png)
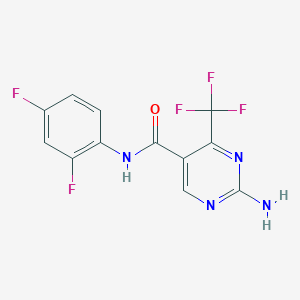
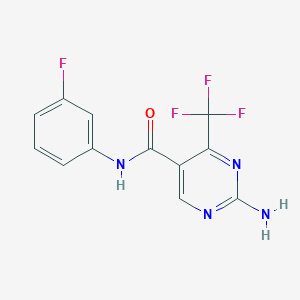
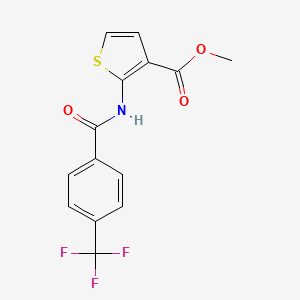
![N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7788939.png)
